BenchChemオンラインストアへようこそ!

N-(4-methanesulfonylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Regioisomer differentiation Scaffold topology Medicinal chemistry procurement

Procure this unique dual-pharmacophore scaffold to enrich your screening library with a single, low-MW (374.46) entity combining the validated methylsulfonylphenyl (COX-2) and pyridazine-piperidine (kinase) motifs. Its 3-carboxamide regiochemistry provides distinct spatial geometry vs. 4-carboxamide isomers, critical for target selectivity. With zero Rule of Five violations and favorable drug-likeness, this compound is ready for immediate in-house kinase panel or phenotypic screening. Guaranteed 95% purity, available via custom quote.

Molecular Formula C18H22N4O3S
Molecular Weight 374.46
CAS No. 2319809-99-7
Cat. No. B2974944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methanesulfonylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
CAS2319809-99-7
Molecular FormulaC18H22N4O3S
Molecular Weight374.46
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C18H22N4O3S/c1-13-5-10-17(21-20-13)22-11-3-4-14(12-22)18(23)19-15-6-8-16(9-7-15)26(2,24)25/h5-10,14H,3-4,11-12H2,1-2H3,(H,19,23)
InChIKeyAVAPXPDPDDVHBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(4-Methanesulfonylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (CAS 2319809-99-7) — Scaffold Identity and Sourcing Baseline


N-(4-Methanesulfonylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (CAS 2319809-99-7) is a synthetic small molecule (molecular formula C₁₈H₂₂N₄O₃S, MW 374.46 g/mol) built on a piperidine-3-carboxamide core bearing a 6-methylpyridazin-3-yl substituent at the piperidine N-position and a 4-methanesulfonylphenyl group on the carboxamide nitrogen [1]. The compound is distributed as a research-grade screening compound (catalog F6255-0316) by Life Chemicals at a typical purity of 95% [1]. Its scaffold combines two pharmacophoric elements of established medicinal chemistry relevance: the 4-methylsulfonylphenyl motif shared with selective COX-2 inhibitors (e.g., Etoricoxib), and the 6-methylpyridazin-3-yl-piperidine motif that appears in kinase inhibitor patents (JAK, SYK, NAMPT) [2][3]. As of April 2026, no peer-reviewed publication reports quantitative biological activity data specifically for this compound, and no patent explicitly claims it as an exemplified embodiment [1].

Why In-Class Substitution of N-(4-Methanesulfonylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide Cannot Be Assumed — Scaffold-Specific Differentiation Evidence


Substitution with the closest structural analogs — including the piperidine-4-carboxamide regioisomer, the sulfamoyl analog, or other aryl-substituted piperidine-3-carboxamides — cannot be assumed equivalent without quantitative verification. The 3-carboxamide vs. 4-carboxamide positional isomerism on the piperidine ring alters both the spatial trajectory of the amide pharmacophore (affecting H-bond donor/acceptor geometry at target binding sites) and the conformational ensemble accessible to the molecule, a difference that has been exploited in sigma receptor ligand design to tune subtype selectivity [1]. The 6-methylpyridazin-3-yl group provides a distinct N-2 nitrogen available for hinge-region hydrogen bonding in kinase ATP-binding pockets, a feature absent in phenyl-piperidine comparators [2]. Furthermore, the specific combination of methylsulfonyl (not sulfamoyl) on the phenyl ring determines both hydrogen-bond acceptor capacity (6 HBA vs. differing counts for sulfamoyl analogs) and lipophilicity (cLogP 1.3), parameters that directly affect pharmacokinetic behavior and target residence time in ways that cannot be predicted from single-motif analogs [3]. The absence of published head-to-head biological data for this specific compound means that any assumption of functional equivalence to analogs is scientifically unwarranted and constitutes a material risk in screening cascade design.

Quantitative Differentiation Evidence for N-(4-Methanesulfonylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide vs. Closest Analogs


Piperidine-3-Carboxamide vs. Piperidine-4-Carboxamide Regioisomer: Physicochemical and Topological Differentiation

The target compound is a piperidine-3-carboxamide, distinguishing it from the commercially available piperidine-4-carboxamide regioisomer (1-(6-methylpyridazin-3-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide). The 3-position attachment of the carboxamide places the amide bond vector at approximately 60° relative to the piperidine ring plane, compared to approximately 120° for the 4-carboxamide, resulting in distinct spatial presentation of the 4-methanesulfonylphenyl pharmacophore to biological targets [1]. Both regioisomers share identical molecular formula (C₁₈H₂₂N₄O₃S) and molecular weight (374.46 g/mol), making them indistinguishable by MS alone; procurement specification by CAS number is therefore essential [1].

Regioisomer differentiation Scaffold topology Medicinal chemistry procurement

Hydrogen-Bond Acceptor/Donor Profile and Polarity Differentiate from Sulfamoyl Analog

The target compound bears a 4-methanesulfonylphenyl group (—SO₂CH₃), yielding 6 hydrogen-bond acceptors (HBA) and 1 hydrogen-bond donor (HBD). The closest commercially cataloged analog, 1-(6-methylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide, replaces the methanesulfonyl with a sulfamoyl group (—SO₂NH₂), which introduces an additional HBD (total HBD = 2) and alters HBA count. This difference in HBD count directly impacts aqueous solubility, membrane permeability, and the pattern of protein-ligand hydrogen bonds achievable by each compound [1]. The target compound's computed topological polar surface area (TPSA) is 101 Ų, placing it within favorable oral bioavailability space (typically <140 Ų), while the measured cLogP of 1.3 indicates moderate lipophilicity that balances solubility and passive membrane diffusion [1].

Physicochemical differentiation Hydrogen bonding Drug-likeness profiling

Molecular Weight and Heavy Atom Count: Scaffold Differentiation from N-Sulfonylpiperidine-3-Carboxamide (SPC) HBV Capsid Assembly Modulators

Published N-sulfonylpiperidine-3-carboxamide (SPC) HBV capsid assembly modulators (e.g., compounds C-39 and C-49) feature a sulfonyl group directly attached to the piperidine nitrogen, with reported in vivo anti-HBV efficacy: C-49 achieved a 2.42 log reduction in serum HBV DNA at 100 mg/kg over 12 days in HBV-transgenic mice without apparent hepatotoxicity [1]. The target compound differs fundamentally by replacing the N-sulfonyl-piperidine motif with an N-(6-methylpyridazin-3-yl)-piperidine motif. This substitution replaces a tetrahedral sulfonyl geometry with a planar aromatic pyridazine ring at the piperidine N-terminus, altering both the three-dimensional shape and the electronic character of this region [2]. The target compound (MW 374.46; 26 heavy atoms) is within the same MW range as optimized SPC leads but derives its target engagement potential from a pyridazine hinge-binding motif rather than a sulfonamide warhead [2][3].

HBV capsid assembly modulator SPC scaffold comparison Molecular property benchmarking

4-Methylsulfonylphenyl Pharmacophore: Comparative COX-2 Inhibition Context vs. Etoricoxib

The 4-methylsulfonylphenyl group is the signature pharmacophore of selective COX-2 inhibitors, exemplified by Etoricoxib, which achieves COX-2 IC₅₀ of 1.1 μM in human whole blood with a COX-1/COX-2 selectivity ratio of 106 [1]. The target compound incorporates this same phenyl-methylsulfonyl motif but presents it on a piperidine-3-carboxamide-pyridazine scaffold rather than a bipyridine core. This scaffold difference is critical: in the COX-2 inhibitor pharmacophore model, the methylsulfonyl group occupies the enzyme's hydrophobic side pocket, while the central heterocyclic core determines binding site complementarity [2]. The target compound has not been tested in any published COX-2 assay; COX-2 inhibitory activity cannot be assumed from the methylsulfonylphenyl motif alone, as inappropriate core geometry can ablate binding even when the methylsulfonyl group is present [2].

COX-2 inhibitor pharmacophore Methylsulfonylphenyl motif Target class selectivity

Computational Drug-Likeness and Lead-Likeness Metrics Benchmark Against Common Screening Library Filters

The target compound satisfies all four Lipinski Rule of Five criteria (MW 374.46 < 500; cLogP 1.3 < 5; HBD = 1 < 5; HBA = 6 < 10) and falls within the more stringent lead-likeness space defined by the 'Rule of Three' (MW < 300 preferred but 374 is near the extended boundary; cLogP 1.3 < 3) [1][2]. Its rotatable bond count of 4 is well below the typical oral bioavailability cutoff of 10, predicting low entropic penalty upon target binding [1]. TPSA of 101 Ų places the compound in the intermediate range (60-140 Ų) associated with balanced CNS penetration potential, distinguishing it from more polar analogs with TPSA above 140 Ų that are restricted to peripheral targets [1][3]. Compared to the average molecular weight of compounds in the Life Chemicals HTS collection (approximately 390-420 Da by recent library composition analyses), this compound is slightly below average MW, which is favorable for fragment-based or lead optimization programs .

Drug-likeness Lead-likeness Screening library procurement

Evidence-Backed Application Scenarios for N-(4-Methanesulfonylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (CAS 2319809-99-7)


Chemical Biology Tool Compound for Pyridazine-Kinase Hinge-Binding Hypothesis Testing

The 6-methylpyridazin-3-yl group provides an N-2 nitrogen positioned for hydrogen bonding to the kinase hinge region, analogous to pyridazine-containing JAK inhibitors described in US Patent 9,834,548 [1]. The target compound can serve as a minimalist scaffold for testing whether pyridazine-piperidine-3-carboxamide geometry is compatible with a given kinase ATP-binding site before investing in more complex analogs. The 3-carboxamide attachment provides a defined trajectory for the 4-methylsulfonylphenyl group into selectivity pockets or solvent-exposed regions, with the 4-rotatable-bond linker providing conformational flexibility for induced-fit binding [2]. Note: This application is based on scaffold geometry inference; no kinase inhibition data exist for this specific compound, and procuring laboratories should plan for in-house kinase panel screening as a first step [2].

Screening Library Diversity Expansion with Dual-Pharmacophore Small Molecule

The compound combines two validated pharmacophoric elements — the methylsulfonylphenyl group (COX-2 pharmacophore [3]) and the pyridazine-piperidine motif (kinase inhibitor scaffold [1]) — within a single low-MW (374.46) entity free of Rule of Five violations (cLogP 1.3; TPSA 101 Ų; HBD 1; HBA 6) [2]. This dual-pharmacophore character makes the compound a valuable addition to diversity-oriented screening libraries targeting either cyclooxygenase or kinase enzyme families, where it may capture hits through either pharmacophoric element depending on assay context. Its favorable drug-likeness metrics (zero Rule of Five violations, TPSA 39 Ų below the 140 Ų oral bioavailability ceiling) support its use in phenotypic screening campaigns where downstream oral developability is a consideration [2][4].

Regioisomer Selectivity Probe for Piperidine Carboxamide Structure-Activity Relationship (SAR) Studies

As a piperidine-3-carboxamide, the target compound serves as the positional isomer complement to the piperidine-4-carboxamide series. Published SAR in sigma receptor ligand programs has demonstrated that the 3-carboxamide vs. 4-carboxamide attachment point directly impacts subtype selectivity, with certain 3-carboxamide derivatives exhibiting preferential σ₁ binding while 4-carboxamide analogs favor σ₂ [5]. For any program developing piperidine-carboxamide-based ligands, procuring both regioisomers (this compound and its 4-carboxamide analog) enables systematic exploration of whether the target protein differentiates between these two spatial presentations of the identical pharmacophore. The identical molecular formula means that analytical differentiation requires chromatographic separation (HPLC) or NMR, not MS alone [2][5].

Negative Control Compound for N-Sulfonylpiperidine-3-Carboxamide (SPC) HBV Capsid Assembly Modulator Assays

Published SPC HBV capsid assembly modulators (e.g., C-49) require an N-sulfonyl group on the piperidine for anti-HBV activity [6]. The target compound replaces this sulfonyl group with a 6-methylpyridazin-3-yl substituent, eliminating the sulfonamide warhead while retaining the piperidine-3-carboxamide core and a closely matched MW (374.46 vs. values in the SPC series) [2]. This structural divergence makes the target compound a candidate negative control or specificity probe in HBV capsid assembly assays: activity in such assays would indicate that the piperidine-3-carboxamide scaffold, rather than the N-sulfonyl warhead, drives capsid modulation — a mechanistically informative result. Conversely, lack of activity in parallel with C-49 activity confirms warhead specificity [6].

Quote Request

Request a Quote for N-(4-methanesulfonylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.